molecular formula C23H31N5O2 B2842246 (4-(Tert-butyl)phenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898406-73-0

(4-(Tert-butyl)phenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2842246
CAS RN: 898406-73-0
M. Wt: 409.534
InChI Key: SWSSGZDNLLCTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(Tert-butyl)phenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic compound. It is a pharmaceutical intermediate, mainly used for the synthesis of palbociclib .


Synthesis Analysis

The compound can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .


Molecular Structure Analysis

The molecular formula of the compound is C14H22N4O2 . The molecular structure consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.35 . It has a melting point of 130-132℃ and a predicted boiling point of 454.1±45.0 °C . The compound is slightly soluble in DMSO and very slightly soluble in methanol .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound is a pharmaceutical intermediate, mainly used for the synthesis of palbociclib . Palbociclib is a drug used for the treatment of ER-positive and HER2-negative breast cancer . Therefore, the future directions of this compound may be closely tied to the development and improvement of palbociclib and similar drugs.

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-23(2,3)19-6-4-18(5-7-19)22(29)28-12-10-26(11-13-28)20-8-9-21(25-24-20)27-14-16-30-17-15-27/h4-9H,10-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSSGZDNLLCTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Tert-butyl)phenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

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